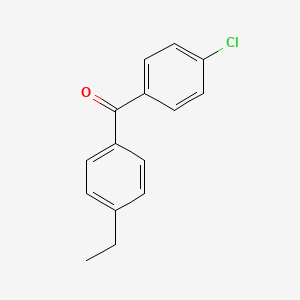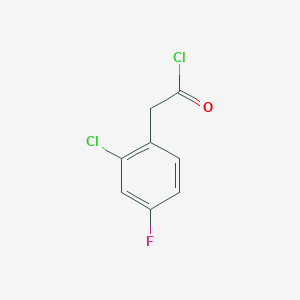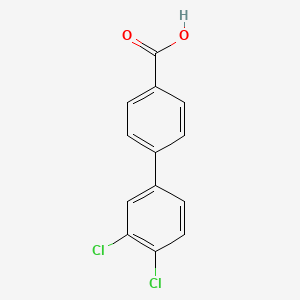
4-(3,4-Dichlorophenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O2 . It is also known as Benzoic acid, 3,4-dichlorophenyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a dichlorophenyl group . The molecular weight of the compound is 267.107 .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its physical and chemical properties are not well-documented, but it is known to have a molecular weight of 267.107 .
科学的研究の応用
Environmental Impact and Biodegradation
- Herbicide Toxicity and Environmental Contamination : Studies highlight the environmental fate, toxicity, and biodegradation pathways of chlorophenols and related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). The research emphasizes the importance of understanding the persistence, bioaccumulation, and toxic effects of these compounds on aquatic and terrestrial ecosystems, as well as the potential for biodegradation by microorganisms as a remediation strategy (Zuanazzi et al., 2020) (Krijgsheld & Gen, 1986).
Chemical Properties and Applications
- Benzoic Acid in Food and Feed : Benzoic acid, a structurally related compound, is extensively used as a preservative due to its antibacterial and antifungal properties. Research focusing on its effects on gut functions suggests that appropriate levels can promote health by regulating enzyme activity, immunity, and microbiota, whereas excessive use may be detrimental (Mao et al., 2019).
Pharmacological Potential
- Antituberculosis Activity of Organotin Complexes : The antituberculosis activity of organotin complexes, possibly including those derived from carboxylic acids, has been scrutinized. These studies suggest that the nature of the ligand, structure of the compound, and specific organotin configurations significantly influence the biological activity, highlighting the potential pharmacological applications of these compounds (Iqbal et al., 2015).
Regulatory and Safety Considerations
- Safety Standards for Chemicals in Water : The establishment of Maximum Permissible Concentrations (MPCs) for chemicals like benzoic acid and sodium benzoate in water is crucial for public health. Reviews of modern data can lead to adjustments in regulatory standards, ensuring safety based on the latest scientific findings (Zholdakova et al., 2021).
Safety and Hazards
作用機序
Additionally, compounds with a biphenyl structure, like “3’,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid”, can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one of which is an organoboron compound, in the presence of a palladium catalyst .
生化学分析
Biochemical Properties
4-(3,4-Dichlorophenyl)benzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it exhibits inhibitory effects on other enzymes such as cytochrome P450 and lipoxygenase . These interactions suggest that this compound can modulate various biochemical pathways, potentially impacting inflammation and other physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby affecting inflammatory responses at the cellular level . Furthermore, its interaction with cytochrome P450 enzymes can alter the metabolism of various substrates, impacting cellular metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Similarly, its interaction with cytochrome P450 enzymes involves binding to the heme group, inhibiting the enzyme’s catalytic activity. These molecular interactions underscore the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of target enzymes and prolonged modulation of biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues due to the inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s inhibition of cytochrome P450 enzymes can affect the metabolic flux of other substrates, leading to altered levels of metabolites . Additionally, its interaction with lipoxygenase can impact the metabolism of fatty acids, further influencing cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biological activity . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular function.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOOVLWXDVFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374198 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7111-64-0 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




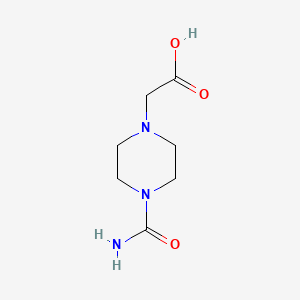
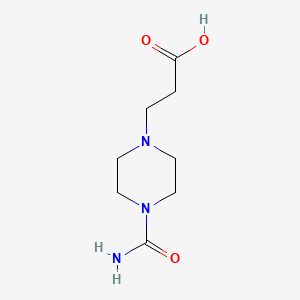
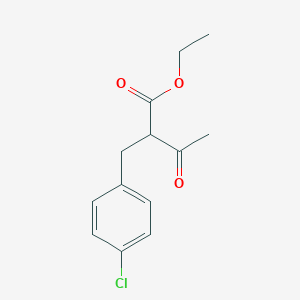
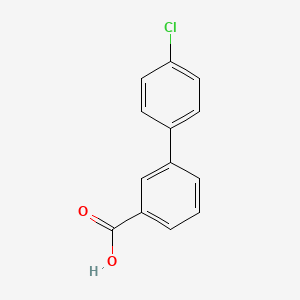
![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)



